molecular formula C16H15ClFNO3S B6427703 4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2034605-66-6

4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B6427703
CAS RN: 2034605-66-6
M. Wt: 355.8 g/mol
InChI Key: LQILWPDNBFTEAO-UHFFFAOYSA-N
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Description

The compound “4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a complex organic molecule. It contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a methanesulfonyl group attached to a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the benzoxazepine ring and various substituents. The exact structure would depend on the specific positions of these substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific functional groups present .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or contact with skin. Specific safety data would depend on the exact properties of the compound .

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonyl]-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3S/c17-15-4-2-1-3-12(15)11-23(20,21)19-7-8-22-16-6-5-14(18)9-13(16)10-19/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQILWPDNBFTEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1S(=O)(=O)CC3=CC=CC=C3Cl)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Chlorobenzyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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